molecular formula C32H70O13Si3 B12716839 9-(Allyloxy)-4,4,15,15-tetraethoxy-10-(3-(triethoxysilyl)propoxy)-3,8,11,16-tetraoxa-4,15-disilaoctadecane CAS No. 93777-95-8

9-(Allyloxy)-4,4,15,15-tetraethoxy-10-(3-(triethoxysilyl)propoxy)-3,8,11,16-tetraoxa-4,15-disilaoctadecane

Cat. No.: B12716839
CAS No.: 93777-95-8
M. Wt: 747.1 g/mol
InChI Key: MSYDZFMZKHKNRI-UHFFFAOYSA-N
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Description

EINECS 298-127-1 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique EINECS number, which helps in tracking and regulating its use within the European Union.

Preparation Methods

The preparation methods for EINECS 298-127-1 involve various synthetic routes and reaction conditions. Industrial production methods typically include:

    Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route depends on the desired purity and yield of the final product.

    Reaction Conditions: These include temperature, pressure, and the presence of solvents or catalysts that facilitate the reaction. The conditions are optimized to ensure maximum efficiency and minimal by-products.

    Industrial Production: Large-scale production involves the use of reactors and continuous flow systems to maintain consistent quality and quantity.

Chemical Reactions Analysis

EINECS 298-127-1 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically results in the formation of oxidized derivatives.

    Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride. These reactions convert the compound into its reduced form.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

EINECS 298-127-1 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes. Its unique properties make it valuable for developing new compounds and materials.

    Biology: The compound is used in biological studies to understand its effects on living organisms. It may be used in assays and experiments to study cellular processes and biochemical pathways.

    Medicine: In the medical field, EINECS 298-127-1 is investigated for its potential therapeutic properties. It may be used in drug development and testing for various diseases.

    Industry: The compound is used in industrial applications such as manufacturing, quality control, and product development.

Mechanism of Action

The mechanism of action of EINECS 298-127-1 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or industrial outcomes .

Comparison with Similar Compounds

EINECS 298-127-1 can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures or functional groups include EINECS 298-126-0 and EINECS 298-128-2. These compounds share some chemical properties but differ in their reactivity and applications.

    Uniqueness: EINECS 298-127-1 stands out due to its specific reactivity and stability under various conditions.

Properties

CAS No.

93777-95-8

Molecular Formula

C32H70O13Si3

Molecular Weight

747.1 g/mol

IUPAC Name

triethoxy-[3-[1-prop-2-enoxy-2,2-bis(3-triethoxysilylpropoxy)ethoxy]propyl]silane

InChI

InChI=1S/C32H70O13Si3/c1-11-24-33-31(34-25-21-28-46(37-12-2,38-13-3)39-14-4)32(35-26-22-29-47(40-15-5,41-16-6)42-17-7)36-27-23-30-48(43-18-8,44-19-9)45-20-10/h11,31-32H,1,12-30H2,2-10H3

InChI Key

MSYDZFMZKHKNRI-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCCOC(C(OCCC[Si](OCC)(OCC)OCC)OCC=C)OCCC[Si](OCC)(OCC)OCC)(OCC)OCC

Origin of Product

United States

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